molecular formula C11H10FNO2S B14168188 Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate

Cat. No.: B14168188
M. Wt: 239.27 g/mol
InChI Key: GGFBEMGBBPMCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-Fluorobenzo[d]thiazol-2-yl)acetate is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . Researchers utilize this ester as a key precursor in the synthesis of more complex molecules targeting critical disease pathways. The benzothiazole nucleus is a recognized pharmacophore in the development of anticancer agents . Some novel benzothiazole derivatives have demonstrated potent activity by inhibiting proliferation and migration in various human cancer cell lines, such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer), and have shown dual anticancer and anti-inflammatory effects by reducing levels of key inflammatory cytokines like IL-6 and TNF-α . Furthermore, benzothiazole-based compounds are extensively investigated for other therapeutic areas, including as inhibitors for enzymes like α-amylase and α-glucosidase in antidiabetic research . The incorporation of a fluorine atom at the 5-position, along with the synthetically versatile ethyl acetate moiety, makes this building block particularly valuable for structure-activity relationship (SAR) studies and lead optimization efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-(5-fluoro-1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

GGFBEMGBBPMCLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-Bromoaniline Derivatives

Palladium-catalyzed cross-coupling offers a modular approach to assemble the benzothiazole scaffold. A representative protocol involves reacting 2-bromo-5-fluoroaniline with (4-methoxyphenyl)methanethiol in the presence of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and Xantphos. Subsequent treatment with trifluoroacetic acid (TFA) yields ethyl 2-(5-fluorobenzo[d]thiazol-2-yl)acetate.

Key Advantages :

  • Tolerance for diverse substituents on the aryl bromide
  • High functional group compatibility due to mild reaction conditions

Optimized Parameters :

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Solvent : Dioxane
  • Temperature : 100°C
  • Yield : 80–85%
Parameter Value Source Citation
Aryl Bromide 2-Bromo-5-fluoroaniline
Thiol Component (4-Methoxyphenyl)methanethiol
Catalyst System Pd₂(dba)₃/Xantphos
Acid Trifluoroacetic acid
Yield 80–85%

Alkylation of 2-Amino-5-Fluorobenzo[d]thiazole

Functionalization of pre-formed benzothiazoles provides an alternative pathway. 2-Amino-5-fluorobenzo[d]thiazole, synthesized via cyclization of 5-fluoro-2-aminothiophenol with cyanogen bromide, undergoes alkylation with ethyl bromoacetate. The reaction requires deprotonation of the amine using a strong base, such as sodium hydride, to facilitate nucleophilic attack on the alkylating agent.

Critical Considerations :

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
  • Solvent : Tetrahydrofuran (THF) or DMF
  • Temperature : 0°C to room temperature
  • Yield : 60–70% after recrystallization
Parameter Value Source Citation
Starting Material 2-Amino-5-fluorobenzo[d]thiazole
Alkylating Agent Ethyl bromoacetate
Base Sodium hydride
Solvent Tetrahydrofuran
Yield 60–70%

Cyanomethylene Benzothiazole Route

Cyanomethylene benzothiazole derivatives serve as versatile intermediates. Treatment of 5-fluoro-2-cyanobenzothiazole with concentrated hydrochloric acid (HCl) and ethanol at ambient temperature generates this compound via acid-catalyzed esterification. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Mechanistic Insights :

  • Protonation of the nitrile group enhances electrophilicity.
  • Nucleophilic attack by ethanol forms an imidate intermediate.
  • Rearrangement and hydrolysis yield the acetate ester.
Parameter Value Source Citation
Intermediate 5-Fluoro-2-cyanobenzothiazole
Acid Hydrochloric acid
Solvent Ethanol
Reaction Time 48 hours
Yield 70–75%

Comparative Analysis of Synthetic Methods

The choice of method depends on substrate availability, scalability, and desired purity:

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation 65–75 85–90 Moderate Direct ring formation
Palladium Coupling 80–85 90–95 High Functional group tolerance
Alkylation 60–70 80–85 Low Uses pre-formed benzothiazoles
Cyanomethylene Route 70–75 88–92 Moderate Mild conditions

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzothiazole ring can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The fluorine substituent in Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate distinguishes it from other benzothiazole derivatives. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
Ethyl 2-(benzo[d]thiazol-2-yl)acetate None (parent compound) C₁₁H₁₁NO₂S 221.28 177–179 145 (1.5 Torr) Intermediate for hydrazide synthesis
Ethyl 2-(6-chlorobenzo[d]thiazol-2-YL)acetate 6-Cl C₁₁H₁₀ClNO₂S 255.72 Not reported Not reported Antimicrobial/antiparasitic research
Ethyl 2-(5-bromobenzo[d]thiazol-2-YL)acetate 5-Br C₁₁H₁₀BrNO₂S 300.18 Not reported Not reported Chemical intermediate
Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate Benzoimidazole core, 5-F C₁₁H₁₁FN₂O₂ 234.22 Not reported Not reported Not specified (structural analog)

Key Observations:

  • Heterocycle Variation : Replacing the thiazole ring with an imidazole (e.g., ) alters hydrogen-bonding capacity and aromaticity, which may affect pharmacological activity .

Research Findings and Structure-Activity Relationships (SAR)

  • Ester Functionality : The ethyl ester group improves solubility and serves as a prodrug moiety, enabling hydrolysis to active carboxylic acids in vivo .
  • Heterocycle Core : Thiazoles generally exhibit greater metabolic stability than imidazoles, making them preferred scaffolds for drug development .

Biological Activity

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with a fluorine atom, enhancing its lipophilicity and biological activity. The presence of the fluorine atom is crucial as it can improve the compound's binding affinity to various biological targets, which is essential for its efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties . Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values in these cell lines suggest significant cytotoxic activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.4Induction of apoptosis via caspase activation
HepG218.6Inhibition of cell proliferation

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to bind to enzymes or receptors involved in microbial growth and cancer cell proliferation. This binding can lead to the modulation of various signaling pathways, resulting in:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of cell membrane integrity in bacteria.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

This compound can be compared with other benzothiazole derivatives to highlight its unique properties. For instance, the presence of the fluorine atom distinguishes it from compounds like Ethyl 2-(benzo[D]thiazol-2-YL)acetate, which lacks this substituent.

Compound Name IC50 (µM) Activity Type
Ethyl 2-(benzo[D]thiazol-2-YL)acetate25.0Anticancer
Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate30.0Antimicrobial
This compound15.4Anticancer & Antimicrobial

Case Studies

  • Antimicrobial Efficacy Study : A study published in GSC Biological and Pharmaceutical Sciences demonstrated the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Proliferation Inhibition : In a research article from MDPI, the compound was tested against multiple cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction mechanisms .
  • Structure-Activity Relationship Analysis : A study highlighted the importance of substituent variations on benzothiazole derivatives, establishing that compounds with electron-withdrawing groups like fluorine exhibited enhanced biological activities compared to their unsubstituted counterparts .

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